cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid

Description

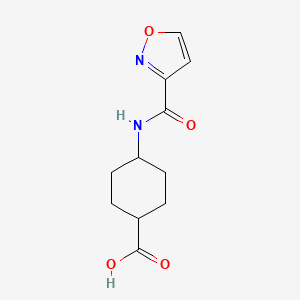

cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is a bicyclic compound featuring a cyclohexane ring substituted with an isoxazole-3-carboxamido group in the cis configuration.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(1,2-oxazole-3-carbonylamino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H14N2O4/c14-10(9-5-6-17-13-9)12-8-3-1-7(2-4-8)11(15)16/h5-8H,1-4H2,(H,12,14)(H,15,16) |

InChI Key |

AIGSSECDJXPDOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)C2=NOC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine-Mediated Cyclization

The patent EP0957097B1 outlines a robust method for synthesizing 3-isoxazolecarboxylic acid via hydroxylamine hydrochloride reacting with ethyl 4-ethoxy-4-chloro-2-oxobutylate. Key steps include:

-

Activation : Ethyl 4-ethoxy-4-chloro-2-oxobutylate is treated with hydroxylamine hydrochloride in dry ethanol at room temperature for 4 hours, yielding ethyl 5-ethoxyisoxazoline-3-carboxylate.

-

Hydrolysis : The ester intermediate is hydrolyzed using 5N sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 3-isoxazolecarboxylic acid (mp: 149–152°C).

Optimization :

-

Prolonged activation times (4 hours) improve yields (81%) by ensuring complete iminium salt formation.

-

Solvent choice (dichloromethane) and low temperatures (-78°C) minimize side reactions during ketene acetal additions.

Preparation of cis-4-Aminocyclohexanecarboxylic Acid

Hydrogenation of Aromatic Precursors

The cis configuration is achieved via catalytic hydrogenation of 4-nitrobenzoic acid derivatives. For example:

-

Substrate : 4-Nitrobenzamide is hydrogenated over palladium-on-carbon (Pd/C) in methanol under 50 psi H₂.

-

Stereochemical Control : The use of a directing group (e.g., amide) ensures axial protonation, favoring the cis isomer.

Characterization :

-

NMR : The cis isomer exhibits distinct coupling constants (J = 10–12 Hz) between axial and equatorial protons.

-

X-ray Crystallography : Confirms chair conformation with carboxyl and amino groups in cis orientation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling isoxazole-3-carboxylic acid with cis-4-aminocyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Conditions : Reactions proceed in dichloromethane at 0°C to room temperature for 12–24 hours.

-

Yield : 70–85% after purification by recrystallization (ethyl acetate/hexane).

Side Reactions :

-

Over-activation of the carboxylic acid may lead to oxazolone formation, mitigated by strict temperature control.

Optimization and Scalability

Solvent and Temperature Effects

-

Lactonization vs. Carboxylic Acid Formation : Substitution at the 5-position of the isoxazole dictates product outcome. Unsubstituted isoxazoles yield carboxylic acids, while methyl or phenyl groups promote lactonization.

-

Scale-Up Considerations : Batch processes using dichloromethane and triflic anhydride are scalable to 100 g with consistent yields (78–82%).

Analytical Characterization

Spectroscopic Data

-

Isoxazole-3-carboxylic Acid :

-

cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic Acid :

Applications and Derivatives

The compound’s rigid cyclohexane backbone and isoxazole pharmacophore make it a candidate for:

Chemical Reactions Analysis

Types of Reactions: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The carboxamide group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, amine derivatives, and other functionalized cyclohexane carboxylic acids.

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexane ring and an isoxazole moiety, which contribute to its stability and reactivity. The presence of a carboxamido group enhances solubility and biological interaction capabilities. The chemical reactivity is attributed to the functional groups that allow participation in various reactions such as esterification and amidation, making it a versatile candidate for further modifications in drug design.

Anti-inflammatory Properties

Cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies indicate that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects, with some demonstrating selective inhibition of COX-2 over COX-1, thereby reducing side effects commonly associated with non-selective NSAIDs .

Table 1: Comparison of COX Inhibitory Activities

| Compound Name | IC50 (nM) | Selectivity Index |

|---|---|---|

| MYM1 | 4.1 | - |

| MYM4 | 0.24-1.30 | 2.51-6.13 |

The selectivity for COX-2 makes these compounds suitable for developing safer anti-inflammatory medications .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Isoxazole derivatives have been linked to inducing apoptosis in various cancer cell lines, including HeLa and Hep3B cells, with effective IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.57 |

| Hep3B | 4.84 |

| CaCo-2 | 10.22 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis and reduced cell proliferation .

Interaction Studies

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. Further characterization of these interactions is essential to fully understand its therapeutic potential and mechanisms.

Mechanism of Action

The mechanism of action of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid with structurally related compounds:

Key Differences and Implications

Heterocyclic Core

- Isoxazole vs. Thiazole/Imidazole: The isoxazole ring in the target compound contains oxygen and nitrogen, whereas thiazole () and imidazole derivatives () feature sulfur or additional nitrogen atoms.

- Trifluoromethyl Phenyl Group () : The presence of a trifluoromethyl group increases lipophilicity and metabolic stability, making this analog more suitable for drug candidates targeting hydrophobic binding pockets .

Substituent Effects

- Carboxamide vs. Hydroxyl/Aminomethyl: The carboxamide group in the target compound may enhance hydrogen-bonding capacity compared to hydroxyl () or aminomethyl () groups, improving target selectivity. However, hydroxyl-containing analogs (e.g., cis-4-hydroxycyclohexane-1-carboxylic acid) exhibit moderate acidity (pKa ~4.8), which could influence solubility in physiological environments .

Stereochemistry

- The cis configuration in the target compound and its analogs (e.g., ) is critical for spatial alignment with biological targets. For example, cis-4-hydroxycyclohexane-1-carboxylic acid’s stereochemistry is leveraged in asymmetric synthesis , while cis-aminomethyl derivatives () may face challenges in isomer separation during manufacturing.

Biological Activity

Cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an isoxazole moiety and carboxamido groups, which are believed to contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound interacts with metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors involved in various neurological processes. The modulation of these receptors can influence synaptic transmission and plasticity, making this compound a candidate for treating neurological disorders .

Pharmacological Effects

- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating glutamate signaling pathways, potentially benefiting conditions like epilepsy and neurodegenerative diseases.

- Antitumor Activity : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been noted, particularly through pathways involving Bcl-2 family proteins .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, using the MTT assay on human promyelocytic leukemia cells (HL-60). The results showed varying degrees of cytotoxicity with IC50 values ranging from 86 to 755 μM. Notably, the compound induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, indicating its potential to promote apoptosis and cell cycle arrest .

| Compound | IC50 (μM) | Bcl-2 Expression | p21^WAF-1 Expression |

|---|---|---|---|

| Isoxazole (3) | 86 | Decreased | Increased |

| Isoxazole (6) | 755 | Increased | Increased |

Study 2: Neuroprotective Mechanisms

In another investigation, the effects of this compound on mGluRs were explored. The compound was shown to enhance the activity of mGluR2 and mGluR3, leading to decreased hyperlocomotion in rodent models induced by phencyclidine (PCP). This suggests potential anxiolytic effects and highlights its role in modulating synaptic transmission .

Q & A

What synthetic methodologies are optimal for preparing cis-4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid?

Answer:

The synthesis involves stereoselective coupling of the isoxazole-3-carboxamide moiety to the cis-configured cyclohexanecarboxylic acid scaffold. Key steps include:

- Cyclohexane ring functionalization : Use of enantioselective catalysts or chiral auxiliaries to maintain the cis configuration during carboxylation and amidation .

- Amide bond formation : Activation of the isoxazole-3-carboxylic acid (e.g., via HATU/DIPEA) for coupling with the cyclohexane amine intermediate .

- Deprotection : Selective removal of protecting groups (e.g., tert-butoxycarbonyl) under acidic conditions (BBr₃ in DCM) to yield the final product .

Validation : Confirm stereochemistry via NOESY NMR (axial vs. equatorial substituents) and chiral HPLC .

How does the cis configuration influence the compound’s conformational stability and reactivity?

Answer:

The cis arrangement imposes steric constraints on the cyclohexane ring, favoring a chair conformation where bulky substituents (isoxazole and carboxylic acid) occupy equatorial positions to minimize 1,3-diaxial strain . Computational modeling (DFT) can predict energy barriers for ring flipping, while X-ray crystallography (e.g., as in ) validates spatial orientation. This steric profile impacts solubility, hydrogen-bonding capacity, and interactions with biological targets .

What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) and resolve enantiomers .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for cis vs. trans protons) and detects rotamers .

- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., m/z = 516.39 [MH]⁺ in ).

- Thermal analysis : DSC measures melting points (e.g., 168°C for related compounds ).

How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize analogs with variations in the isoxazole ring (e.g., substituents at C5) or cyclohexane carboxylate (e.g., fluorine substitution at C4 ).

- Biological assays : Test against target enzymes (e.g., meprin α/β ) using fluorogenic substrates. Measure IC₅₀ values and correlate with steric/electronic parameters (Hammett plots).

- Conformational analysis : Compare activity of cis vs. trans isomers to determine stereochemical dependence .

What strategies address discrepancies in biological activity data across studies?

Answer:

- Control experiments : Verify compound stability under assay conditions (pH, temperature) using LC-MS .

- Protein binding studies : Use SPR or ITC to assess non-specific binding to serum proteins, which may reduce apparent potency.

- Crystallography : Co-crystallize the compound with its target (e.g., as in ) to confirm binding mode and rule out false positives.

How can researchers optimize pharmacokinetic properties for in vivo studies?

Answer:

- Prodrug design : Convert the carboxylic acid to an ethyl ester (e.g., as in ) to enhance bioavailability.

- Solubility enhancement : Use co-solvents (DMSO/PEG400) or formulate as a sodium salt .

- Metabolic stability : Conduct microsomal assays (human/rat liver) to identify metabolic soft spots (e.g., isoxazole ring oxidation).

What are the key considerations for evaluating toxicity in preclinical models?

Answer:

- Genotoxicity : Perform Ames tests (±S9 metabolic activation) to assess mutagenicity .

- Off-target effects : Screen against panels of kinases, GPCRs, and ion channels.

- In vitro cytotoxicity : Use HepG2 or HEK293 cells to determine CC₅₀ values and selectivity indices .

How does the compound’s stereochemistry impact its interaction with chiral biological targets?

Answer:

The cis configuration creates a distinct pharmacophore geometry. For example:

- Enzyme inhibition : Meprin α/β exhibits higher affinity for cis-configured inhibitors due to complementary binding pocket topology .

- Membrane permeability : The equatorial orientation of polar groups may reduce logP but improve aqueous solubility .

What computational tools are effective for predicting binding modes?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous targets (e.g., EDG2 ).

- MD simulations : Analyze ligand-protein dynamics (e.g., RMSD, hydrogen-bond occupancy) over 100-ns trajectories.

- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

How can researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assays (CETSA) : Measure stabilization of target proteins after compound treatment.

- Knockdown/knockout models : Use CRISPR/Cas9 to ablate the target gene and confirm loss of compound activity.

- Biomarker analysis : Quantify downstream metabolites (e.g., via LC-MS/MS) linked to target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.